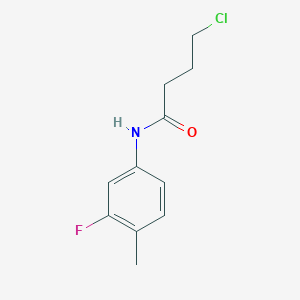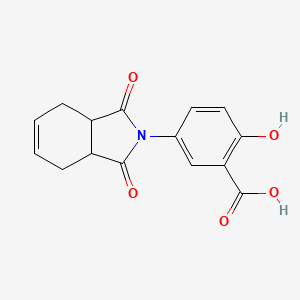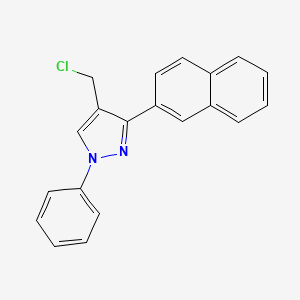
N-(3-chlorobenzyl)propane-1,3-diamine
Overview
Description
Synthesis Analysis
The synthesis of “N-(3-chlorobenzyl)propane-1,3-diamine” and its derivatives has been described in the literature . They were prepared by the reaction of K2[PtCl4] with the appropriate ligand in water . These complexes are analogs of cisplatin, and are potential antineoplastic agents .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not directly available, 1,3-Diaminopropane, a related compound, is known to be a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes .Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
N-(3-chlorobenzyl)propane-1,3-diamine and its derivatives have been utilized in the synthesis and characterization of various metal ion complexes. For example, Zn(II) and Hg(II) complexes with Schiff bases ligands derived from similar diamines have been prepared and characterized using a range of techniques including FT-Infrared, Ultraviolet-Visible spectra, NMR, and molar conductance. These complexes exhibit pseudo tetrahedral geometry around the metal center (Montazerozohori et al., 2011).
Molecular Interactions in Atmospheric Science
In atmospheric science, the molecular interactions between diamines like propane-1,3-diamine and sulfuric acid have been studied using computational methods. This research helps in understanding the formation of sulfuric acid complexes with diamines, which is relevant for particle formation in the atmosphere (Elm et al., 2016).
Organic Synthesis and Enzymatic Enantioselective Desymmetrization
In organic chemistry, diamines like propane-1,3-diamine have been used for the synthesis of optically active heterocyclic compounds. This involves the chemical preparation of diamines from aldehydes and their enantioselective desymmetrization mediated by enzymes (Ríos‐Lombardía et al., 2010).
Applications in Material Chemistry
Propane-1,3-diamine has been incorporated into silylant epoxide groups for potential use in extracting cations from solutions. This demonstrates its application in material chemistry and environmental science (Sales et al., 2002).
Molecular Structure Studies
The study of molecular interactions and structures, such as in the case of nickel(II) complex synthesis and characterization, is another area where these diamines find application. This includes analyzing magnetic properties and crystal structures (Chattopadhyay et al., 2007).
Supramolecular Chemistry
In supramolecular chemistry, complexes like propane-1,3-diaminium tetrachloridozincate(II) have been synthesized, revealing unusual supramolecular structures and interactions, which are significant for understanding molecular assemblies (Zhao & Qu, 2010).
properties
IUPAC Name |
N'-[(3-chlorophenyl)methyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7,13H,2,5-6,8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNURGRWJOWEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)
![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)
![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)
![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)

![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)



![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3039045.png)

![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)